molecular formula C12H18N4O2 B2421188 tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2163343-18-6

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate

Cat. No. B2421188
CAS RN: 2163343-18-6
M. Wt: 250.302
InChI Key: CKUFBOFYDLYEGL-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate, also known as TAPAC, is a synthetic compound that is used in scientific research. TAPAC is a derivative of azetidine and pyrimidine, which are organic compounds that are commonly found in nature. TAPAC is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. It has been shown to have potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Histamine H4 Receptor Ligands

Research has demonstrated the synthesis and study of 2-aminopyrimidine derivatives as ligands for the histamine H4 receptor (H4R), focusing on optimizing potency and anti-inflammatory and antinociceptive activities in animal models. These studies highlight the potential of H4R antagonists in pain management and their application in medicinal chemistry (Altenbach et al., 2008).

Enantiopure Azetidine-2-Carboxylic Acids

Research on amino acid-azetidine chimeras has led to the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. This work demonstrates the versatility of these compounds in studying the influence of conformation on peptide activity, highlighting their significance in peptide research (Sajjadi & Lubell, 2008).

Bifunctional tert-Butyl Azetidine Derivatives

A study reported efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on azetidine and cyclobutane rings. This research provides a convenient entry point to novel compounds, complementing piperidine ring systems in chemical synthesis (Meyers et al., 2009).

Ligand Synthesis for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a novel ligand for nicotinic receptors, was achieved via Stille coupling. This research contributes to the development of compounds potentially useful in studying brain disorders and receptor function (Karimi & Långström, 2002).

Masked Dipoles for Cycloaddition Reactions

A study on silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal [3+2] and [4+2] cycloaddition reactions revealed their efficient reaction with nitriles and carbonyl substrates. This research has implications for synthetic organic chemistry, particularly in the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Cyclic Amino Acid Ester Synthesis

Research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate led to its synthesis as a cyclic amino acid ester and characterization via spectroscopic methods. The study provides insights into the structural characteristics of this compound, useful in the field of organic chemistry and material science (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUFBOFYDLYEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate

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